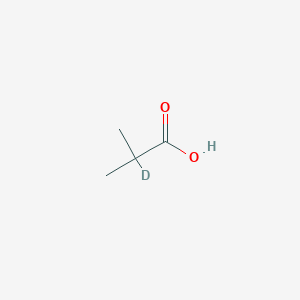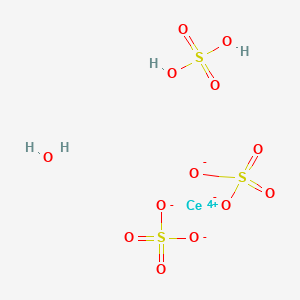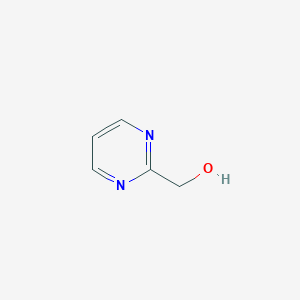
4-Hydrazinylphenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazinylphenol can be synthesized through several methods. One common approach involves the copper-catalyzed coupling of aryl halides with aqueous hydrazine. The general procedure includes mixing an aryl halide (such as 4-bromophenol), copper(I) iodide, sodium phosphate, and 85% aqueous hydrazine in polyethylene glycol-400 (PEG-400) under an inert atmosphere at 120°C . The reaction mixture is stirred until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC). The product is then extracted and purified through column chromatography.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reaction time to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azines and other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include lead compounds and other metal-based catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions typically involve aryl halides and base catalysts like sodium phosphate or potassium carbonate.
Major Products:
Oxidation: Azines and other nitrogen-containing heterocycles.
Reduction: Hydrazones and related derivatives.
Substitution: Aryl hydrazines and substituted phenols.
Scientific Research Applications
4-Hydrazinylphenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It serves as a catalyst in industrial processes, such as the synthesis of esters and amides.
Mechanism of Action
The mechanism of action of 4-hydrazinylphenol involves its ability to act as a nucleophile and participate in various chemical reactions. The hydrazine group can form stable intermediates with carbonyl compounds, leading to the formation of hydrazones and other derivatives. These reactions are often stereoselective, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
4-Hydroxyphenylhydrazine: A closely related compound with similar chemical properties.
8-Hydroxyquinoline: Another compound with a hydroxyl group and nitrogen-containing functional group, used in similar applications.
Uniqueness: 4-Hydrazinylphenol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-hydrazinylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-8-5-1-3-6(9)4-2-5/h1-4,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRKHIBFYMILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B107330.png)






![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)

